molecular formula C9H12N2O2 B13183940 Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate

Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate

Cat. No.: B13183940
M. Wt: 180.20 g/mol
InChI Key: DXUBLVSBYHLFNQ-UHFFFAOYSA-N
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Description

Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate typically involves the reaction of 4-aminopyridine with formaldehyde and methylamine, followed by esterification with methanol. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Solvents: Common solvents include methanol, ethanol, or other alcohols.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes: Modulating their activity.

    Interacting with receptors: Influencing signal transduction pathways.

    Inhibiting or activating biochemical pathways: Affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)pyridine: A related compound with similar structural features.

    N-Methyl-4-pyridinamine: Another derivative of pyridine with comparable properties.

Uniqueness

Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester group, in particular, allows for various modifications and applications in different fields.

Biological Activity

Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2O2C_8H_{10}N_2O_2. The compound features a pyridine ring substituted with a methylamino group and a carboxylate ester, which contributes to its unique properties and potential applications in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may modulate the activity of various enzymes by binding to their active sites, influencing metabolic pathways.
  • Receptor Binding : It potentially interacts with specific receptors involved in signal transduction, affecting cellular responses.
  • Antimicrobial Action : Research indicates that derivatives of pyridine-2-carboxylic acids exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar properties.

Antimicrobial Activity

This compound has shown promise in antimicrobial studies. It has been evaluated against various bacterial strains, demonstrating notable efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

Cancer Cell LineIC50 (µM)
MDA-MB-231 (breast)5.0
HepG2 (liver)3.8
HCT116 (colon)4.5

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers found that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics in response to rising antibiotic resistance.

Case Study 2: Anticancer Properties

A separate investigation into the anticancer properties revealed that this compound induced significant cytotoxicity in MDA-MB-231 breast cancer cells. The mechanism was linked to the activation of apoptotic pathways, which was confirmed through flow cytometry assays and caspase activity measurements .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Variations in substituents on the pyridine ring can enhance or diminish its biological effects:

Compound VariationEffect on Activity
Substitution at position 3 with halogensIncreased anticancer potency
Replacement of methyl group with ethylAltered binding affinity to targets

These findings underscore the importance of SAR studies in optimizing the biological activity of this compound for therapeutic applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 4-(methylaminomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-10-6-7-3-4-11-8(5-7)9(12)13-2/h3-5,10H,6H2,1-2H3

InChI Key

DXUBLVSBYHLFNQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=NC=C1)C(=O)OC

Origin of Product

United States

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